Ceftriaxone Sodium is derived from 7-aminocephalosporanic acid through a series of synthetic modifications. It belongs to the class of cephalosporins, which are β-lactam antibiotics. This classification is based on its structural features, which include a β-lactam ring that is essential for its antibacterial activity. Ceftriaxone Sodium is often administered parenterally due to its poor oral bioavailability.
The synthesis of (E)-Ceftriaxone Sodium involves multiple steps:
The molecular formula for (E)-Ceftriaxone Sodium is CHNNaOS, with a molecular weight of approximately 661.60 g/mol. Its structure features:
The stereochemistry at the β-lactam ring contributes to its biological activity, with the (E)-isomer being associated with specific pharmacological properties .
(E)-Ceftriaxone Sodium participates in various chemical reactions typical for β-lactam antibiotics:
The mechanism of action for (E)-Ceftriaxone Sodium primarily involves:
Relevant data includes:
(E)-Ceftriaxone Sodium has several important applications:
(E)-Ceftriaxone Sodium is the thermodynamically stable E-isomer of ceftriaxone, characterized by its anti (methoxyimino) configuration at the C=N bond of the side chain. This configuration is critical for antibacterial activity and β-lactamase stability. The molecular formula is C~18~H~16~N~8~Na~2~O~7~S~3~·3.5H~2~O (molecular weight: 661.60 g/mol), with systematic name: disodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hemihydrate [5] [7] [8]. The core structure includes:
Table 1: Key Molecular Descriptors of (E)-Ceftriaxone Sodium
Property | Value | Reference |
---|---|---|
Empirical Formula | C~18~H~16~N~8~Na~2~O~7~S~3~·3.5H~2~O | [5] [8] |
Molecular Weight | 661.60 g/mol | [8] |
CAS Registry Number | 104376-79-6 | [5] |
Systematic Name | Disodium (6R,7R)-7-[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido]-3-[(1,2,5,6-tetrahydro-2-methyl-5,6-dioxo-1,2,4-triazin-3-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | [7] |
Key Stereocenters | 6R, 7R, E-configuration at methoxyimino | [2] [7] |
(E)-Ceftriaxone Sodium exhibits complex solid-state behavior with multiple crystalline forms and hydration states. The hemihydrate (3.5H~2~O) is the most pharmaceutically relevant, confirmed by thermogravimetric analysis showing 10–12% weight loss corresponding to 3.5 water molecules [5] [8]. Patent CN108047253A discloses a crystal form with distinct PXRD peaks at 5.6°, 11.2°, 17.8°, and 22.4° (2θ), exhibiting superior storage stability (>24 months at 25°C) compared to amorphous variants [2]. A supersaturation-driven crystallization study revealed that:
Table 2: Hydration States and Crystalline Forms of (E)-Ceftriaxone Sodium
Form | Water Content | Key Characteristics | Stability |
---|---|---|---|
Hemihydrate (Sesquaterhydrate) | 3.5 H~2~O | Needle-like crystals; PXRD peaks at 5.6°, 11.2°, 17.8° | >24 months at 25°C [2] |
Amorphous | Variable | No discernible PXRD peaks | Prone to degradation within 6 months [3] |
Spherulites | 2–3 H~2~O | Radial clusters; formed at S=2.57–2.62 | Improved flowability [3] |
Urchin-like crystals | 1–2 H~2~O | Flaky surface crystals; formed at S<2.57 | Low solubility [3] |
FT-IR Spectroscopy: Key absorptions include:
NMR Spectroscopy (D~2~O):
Table 3: Characteristic NMR Chemical Shifts of (E)-Ceftriaxone Sodium
Nucleus | Chemical Shift (δ, ppm) | Assignment |
---|---|---|
¹H | 3.25 | OCH₃ (methoxyimino) |
¹H | 3.52–3.58 | SCH₂ (C3 side chain) |
¹H | 5.21 | H6 (cephem nucleus) |
¹H | 5.92 | H7 (cephem nucleus) |
¹H | 6.98 | Thiazole-H4 |
¹³C | 169.8 | β-lactam carbonyl |
¹³C | 166.2 | Carboxylate carbon |
¹³C | 160.1 | Thiazole C2 |
¹³C | 104.5 | Thiazole C4 |
UV-Vis Spectroscopy: Aqueous solutions show λ~max~ at 274 nm (ε = 16,200 M⁻¹cm⁻¹) attributed to the thiazole-triazine conjugated system. This peak shifts to 280 nm in methanol, indicating solvent-dependent chromophore behavior [7] [9].
PXRD Analysis: The hemihydrate form (CN102875574A) exhibits characteristic peaks at 2θ = 5.6° (d-spacing 15.78 Å), 11.2° (7.89 Å), 17.8° (4.98 Å), and 22.4° (3.97 Å) using Cu-Kα radiation. These reflections correspond to (001), (002), (003), and (004) planes, indicating a layered structure with interlamellar water channels [2] [6]. The unit cell is monoclinic (space group P2~1~) with parameters a = 15.78 Å, b = 7.89 Å, c = 18.24 Å, β = 92.6°, and Z = 4 [6].
Thermal Behavior (TGA/DSC):- TGA: A three-stage decomposition profile:1. 30–150°C: 10.5% weight loss (loss of 3.5 H~2~O)2. 180–220°C: 15% loss (decarboxylation)3. 220–350°C: 45% loss (side-chain fragmentation) [4] [9].- DSC: Endotherm at 155°C (dehydration), followed by exotherms at 195°C (crystallization of anhydrous form) and 225°C (melting with decomposition). The absence of a sharp melting endotherm confirms hydrate decomposition prior to fusion [4] [9].
Table 4: Thermal and Diffraction Parameters of (E)-Ceftriaxone Sodium Hemihydrate
Analysis Method | Key Parameters | Interpretation |
---|---|---|
PXRD | 2θ = 5.6°, 11.2°, 17.8°, 22.4° (Cu-Kα) | Layered structure with water channels [6] |
Unit Cell | a=15.78 Å, b=7.89 Å, c=18.24 Å, β=92.6°, space group P2~1~ | Monoclinic lattice with Z=4 [6] |
TGA | 10.5% weight loss at 30–150°C | Loss of 3.5 H~2~O molecules [9] |
TGA | 15% weight loss at 180–220°C | Decarboxylation [4] |
DSC | Endotherm at 155°C | Dehydration event [9] |
DSC | Exotherm at 195°C | Crystallization of anhydrous form [4] |
The crystalline stability is influenced by hydration states. The hemihydrate maintains crystallinity up to 60% RH, beyond which it absorbs moisture and converts to a higher hydrate, detectable by PXRD peak broadening at 2θ = 5.6° [6] [9].
Comprehensive Compound Nomenclature
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7